Cas no 479-39-0 (1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)-)
![1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)- structure](https://it.kuujia.com/scimg/cas/479-39-0x500.png)
479-39-0 structure
Nome del prodotto:1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)-
1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)-
- 1H-(1)Benzoxepino(2,3,4-ij)isoquinoline, 2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (S)-
- 1H-[1]Benzoxepino[2,3,4-ij]isoquinoline, 2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (S)-
- (12AS)-2,3,12,12A-TETRAHYDRO-6,9,10-TRIMETHOXY-1-METHYL-1H-(1)BENZOXEPINO(2,3,4-IJ)ISOQUINOLINE
- 6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinoline #
- 6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinoline
- 479-39-0
- DTXSID80963962
- DTMXRZMJFCVJQS-AWEZNQCLSA-N
- NS00094117
- (10S)-5,6,17-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene
- C09411
- GHR9KA38RT
- Cularine
- Q27106275
- 1H-(1)BENZOXEPINO(2,3,4-IJ)ISOQUINOLINE, 2,3,12,12A-TETRAHYDRO-6,9,10-TRIMETHOXY-1-METHYL-, (12AS)-
- AKOS040745685
- CHEBI:3958
- UNII-GHR9KA38RT
- (+)-Cularine
-
- Inchi: InChI=1S/C20H23NO4/c1-21-8-7-12-5-6-15(22-2)20-19(12)14(21)9-13-10-17(23-3)18(24-4)11-16(13)25-20/h5-6,10-11,14H,7-9H2,1-4H3
- Chiave InChI: DTMXRZMJFCVJQS-UHFFFAOYSA-N
- Sorrisi: COC1=CC2CC3N(C)CCC4=C3C(OC=2C=C1OC)=C(C=C4)OC
Proprietà calcolate
- Massa esatta: 341.16279
- Massa monoisotopica: 341.162708
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 461
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.2
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.178
- Punto di ebollizione: 470.4°Cat760mmHg
- Punto di infiammabilità: 136.9°C
- Indice di rifrazione: 1.575
- PSA: 40.16
1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)- Letteratura correlata
-
1. Absolute configuration of the alkaloid cularine: an X-ray structure determinationT. Kametani,T. Honda,H. Shimanouchi,Y. Sasada J. Chem. Soc. Chem. Commun. 1972 1072b
-
2. 1038. Cularine and related compounds. Part XIII. Total syntheses of (+)-cularimine and (+)-cularineT. Kametani,S. Shibuya J. Chem. Soc. 1965 5565
-
3. 793. Cularine and related compounds. Part VIII. A modified total synthesis of (±)-cularine methiodideT. Kametani,K. Ogasawara J. Chem. Soc. 1964 4142
-
4. Crystal and molecular structure and absolute stereochemistry of cularine methiodideH. Shimanouchi,Y. Sasada,T. Honda,T. Kametani J. Chem. Soc. Perkin Trans. 2 1973 1226
-
5. Phenol oxidation. Part III. Synthesis of the benzylisoquinoline alkaloid cularineAnthony H. Jackson,George W. Stewart,George A. Charnock,Joseph A. Martin J. Chem. Soc. Perkin Trans. 1 1974 1911
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso